3-Cyano-3-(2-thienyl)acrylic Acid Potassium Salt (CAS 912368-67-3): A Critical Synthon in the Scaffold Morphing of Kinase Inhibitors
3-Cyano-3-(2-thienyl)acrylic Acid Potassium Salt (CAS 912368-67-3): A Critical Synthon in the Scaffold Morphing of Kinase Inhibitors
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, privileged heterocyclic scaffolds is paramount for accelerating drug discovery. 3-Cyano-3-(2-thienyl)acrylic acid potassium salt (CAS 912368-67-3) , also known as potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, serves as a highly specialized, advanced intermediate. It is predominantly utilized in the synthesis of thieno[3,2-c]pyridine-7-carbonitrile cores—a structural motif critical for the development of Checkpoint Kinase 1 (CHK1) inhibitors and Janus Kinase (JAK) inhibitors.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identifiers. We will dissect the mechanistic causality behind its synthesis, the stereochemical prerequisites for its downstream applications, and provide self-validating protocols for its utilization in scaffold morphing.
Chemical Identity & Physicochemical Profiling
The selection of the potassium salt over the free acid is a deliberate synthetic choice. The salt form exhibits superior stability, prevents premature decarboxylation, and provides enhanced solubility in polar aprotic solvents during subsequent acyl chloride or acyl azide formations.
Table 1: Chemical and Physical Identifiers
| Parameter | Specification | Causality / Relevance |
| IUPAC Name | Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate | The (Z)-stereochemistry is strictly required for downstream intramolecular cyclization. |
| CAS Registry Number | 912368-67-3 | Standardized identifier for global procurement. |
| Molecular Formula | C₈H₄KNO₂S | Contains the requisite heteroatoms for hinge-binding interactions in kinase domains. |
| Molecular Weight | 217.29 g/mol | Low molecular weight allows for significant downstream elaboration while maintaining drug-like properties. |
| PubChem CID | [1] | Verified structural database reference. |
Upstream Synthesis: The Knoevenagel Assembly
The synthesis of CAS 912368-67-3 relies on the Knoevenagel condensation between 2-thiopheneacetonitrile and glyoxylic acid.
Mechanistic Causality & Stereochemical Control
The condensation is governed by thermodynamic control. When 2-thiopheneacetonitrile (possessing an active methylene group) reacts with the electrophilic aldehyde of glyoxylic acid in the presence of a strong base (KOH), the reaction selectively yields the (Z)-isomer .
Why is this critical? In the (Z)-isomer, the bulky thiophene ring and the carboxylate group are positioned on the same side of the newly formed alkene. This spatial alignment is an absolute prerequisite; if the (E)-isomer were formed, the carboxylate (and subsequent isocyanate) would point away from the thiophene ring, rendering the downstream electrocyclic ring closure geometrically impossible.
Caption: Knoevenagel condensation pathway yielding the thermodynamically stable (Z)-isomer of CAS 912368-67-3.
Protocol 1: Synthesis of CAS 912368-67-3
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Preparation: Dissolve 1.0 equivalent of 2-thiopheneacetonitrile and 1.1 equivalents of glyoxylic acid monohydrate in ethanol.
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Base Addition: Chill the solution to 0 °C. Slowly add 2.2 equivalents of Potassium Hydroxide (KOH) dissolved in a minimum volume of water. The excess base ensures the deprotonation of both the carboxylic acid and the active methylene.
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Condensation: Heat the mixture to reflux for 4–6 hours. Monitor the disappearance of the nitrile starting material via TLC or LC-MS.
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Isolation: Cool the reaction to room temperature. The potassium salt typically precipitates directly from the ethanolic solution. Filter, wash with cold ethanol, and dry under vacuum to yield the pure (Z)-isomer.
Downstream Application: Scaffold Morphing to Thieno[3,2-c]pyridines
The true value of CAS 912368-67-3 lies in its conversion to the thieno[3,2-c]pyridine core. This is elegantly demonstrated in the discovery of fused-ring heterocyclic CHK1 inhibitors by AstraZeneca researchers[2].
The Curtius Rearrangement & Electrocyclic Ring Closure
To build the fused bicyclic system, the carboxylate must be converted into a reactive nitrogen species that can attack the thiophene ring.
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Activation: The potassium salt is converted to an acyl chloride, then to an acyl azide .
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Thermal Rearrangement: Heating the acyl azide to 210 °C triggers a Curtius rearrangement , extruding nitrogen gas to form a highly reactive isocyanate intermediate.
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Cyclization: Because of the pre-established (Z)-geometry, the isocyanate is perfectly aligned to undergo an intramolecular Friedel-Crafts-type electrocyclic ring closure onto the C3 position of the thiophene ring.
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Rearomatization: The addition of tributylamine (Bu₃N) acts as a proton scavenger, facilitating the rearomatization/enolization to yield 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile.
Caption: Scaffold morphing workflow from CAS 912368-67-3 to the thieno[3,2-c]pyridine core.
Protocol 2: Synthesis of the Thieno[3,2-c]pyridine Core
Note: This protocol involves energetic intermediates (azides) and high temperatures. Appropriate blast shields and ventilation are mandatory.
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Acyl Azide Formation: Suspend CAS 912368-67-3 in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride dropwise at 0 °C. Concentrate to yield the acyl chloride. Dissolve in acetone, cool to 0 °C, and add aqueous sodium azide (NaN₃). Extract the resulting (2Z)-3-cyano-3-(2-thienyl)acryloyl azide into DCM and dry meticulously.
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Solvent Preparation: In a separate flask, heat a mixture of diphenyl ether (high boiling point solvent, bp 259 °C) and tributylamine (Bu₃N) to 210 °C under a vigorous nitrogen stream.
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Curtius Rearrangement: Add the acyl azide slurry dropwise to the 210 °C solvent mixture over 2 hours. Causality: Dropwise addition ensures the azide decomposes to the isocyanate immediately upon hitting the hot solvent, preventing dangerous accumulation of the energetic azide. Vigorous N₂ evolution will be observed.
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Isolation: After addition, stir for 10 minutes, cool to room temperature, and then to 0 °C. Add hexanes to precipitate the product. Filter under suction to isolate 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile.
Table 2: Key Reaction Parameters for Core Synthesis
| Step | Reagents / Conditions | Critical Success Factor |
| Acyl Azide Formation | Oxalyl Chloride, then NaN₃, 0 °C | Strict temperature control to prevent premature decomposition of the azide. |
| Curtius Rearrangement | Diphenyl ether, 210 °C | High thermal energy required to overcome the activation barrier for N₂ extrusion. |
| Cyclization / Enolization | Tributylamine (Bu₃N) | Acts as a mild base to drive the rearomatization of the newly formed pyridine ring. |
Pharmacological Relevance: The E-E-A-T Perspective
Why go through this complex scaffold morphing? The resulting thieno[3,2-c]pyridine core is a privileged structure in oncology.
In the development of CHK1 inhibitors, researchers identified that traditional thiophene carboxamide ureas (TCUs) suffered from pharmacokinetic liabilities. By utilizing CAS 912368-67-3 to synthesize 7-carboxamide thienopyridines (7-CTPs), medicinal chemists successfully locked the molecule into a bioactive conformation.
X-ray crystallography of these derivatives bound to CHK1 reveals a critical intramolecular noncovalent sulfur–oxygen interaction [2]. This interaction aligns the hinge-binding carboxamide group perfectly coplanar with the thienopyridine core, mimicking an intramolecular hydrogen bond. This conformational lock dramatically increases the binding affinity (IC₅₀) and improves the overall drug-like properties of the pipeline candidates.
Conclusion
CAS 912368-67-3 is far more than a simple catalog chemical; it is a meticulously designed synthon. Its built-in (Z)-stereochemistry and precisely positioned functional groups make it an irreplaceable starting material for the thermal Curtius rearrangement and electrocyclic ring closure required to access thieno[3,2-c]pyridine derivatives. For drug development professionals targeting kinase domains, mastering the handling and downstream chemistry of this potassium salt is a fundamental step toward successful scaffold morphing.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396629, Potassium 3-cyano-3-(2-thienyl)acrylate." PubChem, [Link]. Accessed 6 March 2026.
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Yang, B., Vasbinder, M. M., et al. "Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors." Journal of Medicinal Chemistry, vol. 61, no. 3, 2018, pp. 1061-1073. American Chemical Society, [Link].
